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Compound of Interest

Compound Name: 1-Benzyl-4-piperidinol-3,3,5,5-d4

Cat. No.: B565265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-4-piperidinol-3,3,5,5-d4,

a deuterated isotopologue of 1-Benzyl-4-piperidinol. This document details its molecular

weight, synthesis, and analytical characterization methods, including mass spectrometry and

nuclear magnetic resonance spectroscopy. The information herein is intended to support

research and development activities where stable isotope-labeled internal standards and

metabolic pathway elucidation are critical.

Core Compound Properties
1-Benzyl-4-piperidinol-3,3,5,5-d4 is a valuable tool in pharmacokinetic and metabolic studies

due to the incorporation of four deuterium atoms at the 3 and 5 positions of the piperidine ring.

This isotopic labeling provides a distinct mass difference from its non-deuterated counterpart,

making it an ideal internal standard for quantitative analysis by mass spectrometry.

Molecular Weight
The molecular weight of 1-Benzyl-4-piperidinol and its deuterated analog have been calculated

and are presented in the table below. The introduction of four deuterium atoms results in a

mass increase of approximately 4.024 g/mol .
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Compound Molecular Formula
Average Molecular
Weight ( g/mol )

Monoisotopic Mass
(Da)

1-Benzyl-4-piperidinol C₁₂H₁₇NO 191.27[1] 191.1310

1-Benzyl-4-piperidinol-

3,3,5,5-d4
C₁₂H₁₃D₄NO 195.30 195.1560

Synthesis Protocol
The synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is a two-step process commencing with

the deuteration of the precursor, 1-Benzyl-4-piperidone, followed by the reduction of the

deuterated ketone to the corresponding alcohol.

Step 1: Synthesis of 1-Benzyl-4-piperidone-3,3,5,5-d4
The deuteration of 1-Benzyl-4-piperidone at the alpha positions to the carbonyl group can be

achieved via a base-catalyzed hydrogen-deuterium exchange in a deuterated solvent.

Experimental Protocol:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve 1-Benzyl-4-piperidone (1 equivalent) in a suitable deuterated solvent

such as deuterium oxide (D₂O) or methanol-d4 (CD₃OD).

Catalyst Addition: Add a catalytic amount of a base. Common catalysts for this exchange

include sodium deuteroxide (NaOD) in D₂O or an organic base like pyrrolidine in a suitable

solvent.

Reaction Conditions: Heat the reaction mixture to reflux and stir for a period sufficient to

achieve a high level of deuterium incorporation. The progress of the reaction can be

monitored by ¹H NMR by observing the disappearance of the proton signals at the 3 and 5

positions.

Work-up: After completion, cool the reaction mixture to room temperature. If D₂O is used, the

product can be extracted with an organic solvent such as diethyl ether or dichloromethane.
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The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent

is removed under reduced pressure to yield 1-Benzyl-4-piperidone-3,3,5,5-d4.

Logical Workflow for the Synthesis of 1-Benzyl-4-piperidinol-3,3,5,5-d4

Synthesis Pathway
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1-Benzyl-4-piperidone-3,3,5,5-d4

Reduction
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Step 2

1-Benzyl-4-piperidinol-3,3,5,5-d4
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Caption: Synthesis of the target compound from its precursor.

Step 2: Reduction of 1-Benzyl-4-piperidone-3,3,5,5-d4
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The deuterated ketone is then reduced to the final product, 1-Benzyl-4-piperidinol-3,3,5,5-d4.

To maintain the isotopic purity, a deuterated reducing agent is recommended.

Experimental Protocol:

Reaction Setup: Dissolve 1-Benzyl-4-piperidone-3,3,5,5-d4 (1 equivalent) in a suitable

solvent such as methanol-d4 or anhydrous tetrahydrofuran in a round-bottom flask under an

inert atmosphere (e.g., nitrogen or argon).

Reducing Agent Addition: Cool the solution in an ice bath and slowly add a deuterated

reducing agent, such as sodium borodeuteride (NaBD₄) (1.1 equivalents), in portions.

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress

by thin-layer chromatography (TLC) until the starting material is consumed.

Quenching and Work-up: Carefully quench the reaction by the slow addition of D₂O. Extract

the product with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash

with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel to

afford pure 1-Benzyl-4-piperidinol-3,3,5,5-d4.

Analytical Characterization
Mass Spectrometry
Mass spectrometry is a primary technique for confirming the molecular weight and assessing

the isotopic purity of 1-Benzyl-4-piperidinol-3,3,5,5-d4.

Expected Fragmentation Pattern:

The mass spectrum of the non-deuterated 1-Benzyl-4-piperidinol shows a prominent molecular

ion peak at m/z 191. The major fragmentation pathway involves the cleavage of the benzyl

group, leading to a base peak at m/z 91 (tropylium ion). Other significant fragments are

observed at m/z 100 and 114. For the deuterated analog, the molecular ion peak is expected at

m/z 195. The fragmentation pattern will be similar, with the corresponding mass shifts for the

fragments containing the deuterated piperidine ring.
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Ion Fragment
Expected m/z (Non-
deuterated)

Expected m/z
(Deuterated)

Description

[M]⁺ 191 195 Molecular Ion

[M - H₂O]⁺ 173 177 Loss of water

[M - C₇H₇]⁺ 100 104 Loss of benzyl radical

[C₇H₇]⁺ 91 91
Tropylium ion (Base

Peak)

GC-MS Experimental Protocol:

A general gas chromatography-mass spectrometry (GC-MS) method for the analysis of

piperidine derivatives is outlined below.

Parameter Condition

Gas Chromatograph

Column
HP-5MS (or equivalent), 30 m x 0.25 mm ID,

0.25 µm film thickness[2]

Carrier Gas Helium at a constant flow of 1 mL/min[2]

Inlet Temperature 250 °C

Injection Mode Splitless

Oven Program
Initial temperature 100 °C, hold for 1 min, ramp

to 280 °C at 15 °C/min, hold for 5 min

Mass Spectrometer

Ionization Mode Electron Ionization (EI) at 70 eV

Mass Range m/z 40-300

Source Temperature 230 °C

Quadrupole Temperature 150 °C
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Workflow for Analytical Characterization

Analytical Workflow

Synthesis & Purification
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Caption: The process of compound analysis and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the structure and the specific sites of deuteration.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 1-Benzyl-4-piperidinol-3,3,5,5-d4 is expected to be similar to that of

the non-deuterated compound, with the notable absence of signals corresponding to the

protons at the 3 and 5 positions of the piperidine ring. The integration of the remaining proton

signals will confirm the structure.
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¹³C NMR Spectroscopy:

In the ¹³C NMR spectrum, the signals for the deuterated carbons (C3 and C5) will exhibit a

characteristic triplet splitting pattern due to carbon-deuterium coupling and will be shifted

slightly upfield compared to their non-deuterated counterparts.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

Protons Chemical Shift (δ, ppm) Multiplicity

Aromatic (C₆H₅) 7.25 - 7.40 m

CH (C4) ~3.70 m

CH₂ (benzyl) ~3.50 s

CH₂ (C2, C6)
~2.80 (axial), ~2.20

(equatorial)
m

OH Variable br s

NMR Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.

Data Acquisition:

¹H NMR: Acquire standard proton spectra.

¹³C NMR: Acquire proton-decoupled carbon spectra.

²H NMR: A deuterium NMR spectrum can be acquired to confirm the presence of

deuterium at the expected positions.

This technical guide provides a foundational understanding of 1-Benzyl-4-piperidinol-3,3,5,5-
d4 for its application in advanced research and development. The provided protocols are
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intended as a starting point and may require optimization based on specific laboratory

conditions and instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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